4-acetoxy-4'-cyanobiphenyl CAS number and synonyms
4-acetoxy-4'-cyanobiphenyl CAS number and synonyms
An In-Depth Technical Guide to 4-acetoxy-4'-cyanobiphenyl: Synthesis, Properties, and Applications in Advanced Materials
This guide provides a comprehensive technical overview of 4-acetoxy-4'-cyanobiphenyl, a derivative of the well-studied cyanobiphenyl class of molecules. Primarily aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the nomenclature, synthesis, physicochemical properties, and potential applications of this compound, with a strong emphasis on its relationship to the broader family of cyanobiphenyl liquid crystals.
Nomenclature and Identification
4-acetoxy-4'-cyanobiphenyl is systematically understood as the acetate ester of 4'-hydroxy-4-cyanobiphenyl. While a specific CAS number for 4-acetoxy-4'-cyanobiphenyl is not prominently cataloged, its identity is unequivocally defined by its synthesis from its hydroxyl precursor. For the purpose of synthesis and contextual understanding, the details of the parent compound are crucial.
Parent Compound: 4'-Hydroxy-4-cyanobiphenyl
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CAS Number: 19812-93-2
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Synonyms: 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile, 4-(4-hydroxyphenyl)benzonitrile
The acetylation of the hydroxyl group at the 4' position yields the target compound, 4-acetoxy-4'-cyanobiphenyl.
Physicochemical Properties
The properties of 4-acetoxy-4'-cyanobiphenyl can be inferred from its structure and comparison with related cyanobiphenyl compounds. The addition of the acetyl group will alter the polarity, molecular weight, and potentially the liquid crystalline properties compared to its hydroxyl precursor.
Table 1: Predicted and Known Physicochemical Properties
| Property | 4-acetoxy-4'-cyanobiphenyl (Predicted) | 4'-Hydroxy-4-cyanobiphenyl (Known) |
| Molecular Formula | C₁₅H₁₁NO₂ | C₁₃H₉NO |
| Molecular Weight | 237.25 g/mol | 195.22 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid. | White crystalline powder |
| Solubility | Likely soluble in organic solvents like chloroform, and methanol. | Soluble in many organic solvents |
| Liquid Crystalline Nature | Potential to exhibit nematic or other mesophases. | Not liquid crystalline |
The cyanobiphenyl family of molecules, such as 4-Cyano-4'-pentylbiphenyl (5CB) and 4'-Octyloxy-4-biphenylcarbonitrile (8OCB), are renowned for their liquid crystalline properties.[1][2] These materials exist in a state of matter, the nematic phase, that is intermediate between a conventional liquid and a solid crystal.[3] In this phase, the molecules have long-range orientational order but no positional order.[3] It is plausible that 4-acetoxy-4'-cyanobiphenyl could also exhibit such properties, which are highly dependent on the molecular geometry and intermolecular forces.
Synthesis of 4-acetoxy-4'-cyanobiphenyl
The synthesis of 4-acetoxy-4'-cyanobiphenyl is a direct esterification of 4'-hydroxy-4-cyanobiphenyl. A standard and reliable method is the acetylation using acetic anhydride in the presence of a base catalyst.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of 4-acetoxy-4'-cyanobiphenyl.
Detailed Experimental Protocol
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Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4'-hydroxy-4-cyanobiphenyl in a suitable dry solvent such as dichloromethane or pyridine.
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Addition of Reagents: To the stirred solution, add 1.2 equivalents of acetic anhydride. If not using pyridine as the solvent, add a catalytic amount (0.1 equivalents) of a base like pyridine or triethylamine.
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Reaction: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: Upon completion, quench the reaction by the slow addition of water to hydrolyze any excess acetic anhydride.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude 4-acetoxy-4'-cyanobiphenyl by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Applications in Advanced Materials
The primary interest in 4-acetoxy-4'-cyanobiphenyl lies in its potential as a liquid crystal. The cyanobiphenyl class of compounds was instrumental in the development of liquid crystal displays (LCDs).[4][5] The prototypical example, 4-cyano-4'-pentylbiphenyl (5CB), was first synthesized in 1972 and its room-temperature nematic phase revolutionized display technology.[5]
The key properties of cyanobiphenyls that make them suitable for such applications include:
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High Birefringence: A large difference between the refractive indices parallel and perpendicular to the molecular axis, which allows for the manipulation of polarized light.[3]
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Positive Dielectric Anisotropy: The tendency of the molecules to align with an applied electric field.[3]
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Chemical and Thermal Stability: Essential for the longevity and reliability of devices.
By modifying the terminal groups on the biphenyl core, the specific properties of the liquid crystal, such as the melting point and the clearing point (the temperature at which it becomes an isotropic liquid), can be fine-tuned.[6] The introduction of the acetoxy group in 4-acetoxy-4'-cyanobiphenyl is a synthetic modification that could be explored to create novel liquid crystal materials with specific desired properties for applications in:
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Liquid Crystal Displays (LCDs): As a component in liquid crystal mixtures to optimize performance characteristics.
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Smart Windows: Where the transparency can be controlled by an applied voltage.
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Optical Shutters and Modulators: For controlling the intensity of light.
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Sensors: Where changes in the liquid crystal phase can be used to detect the presence of analytes.[1]
Safety and Handling
The safety profile of 4-acetoxy-4'-cyanobiphenyl is not extensively documented. Therefore, it should be handled with the care afforded to a novel chemical compound. The safety data for related cyanobiphenyl compounds provide a useful guide. For instance, many cyanobiphenyls are classified as irritants to the skin, eyes, and respiratory system.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a fume hood.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place.
References
- Ula, S. W., & Hegmann, T. (2018). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals, 45(13-15), 2163-2177.
- Li, Y., et al. (2024).
- Wu, S. T., et al. (2002). Perdeuterated cyanobiphenyl liquid crystals for infrared applications. Journal of Applied Physics, 92(12), 7146-7149.
- Gleeson, H. F. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. Liquid Crystals, 1-22.
- Ningbo Inno Pharmchem Co., Ltd. (2026, February 12).
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PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy-. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
- Guragain, P., et al. (2021). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Crystals, 11(8), 949.
Sources
- 1. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
